molecular formula C7H8N2O4S B13188237 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid

2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13188237
M. Wt: 216.22 g/mol
InChI Key: BJWRJACAMOIDQF-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with methanesulfonylmethyl reagents. One common method includes the condensation of pyrimidine-4-carboxylic acid with methanesulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • 4-Pyrimidinecarboxylic acid
  • Thieno[2,3-d]pyrimidine-4-carboxylic acids

Comparison: Compared to these similar compounds, 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective .

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

2-(methylsulfonylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

BJWRJACAMOIDQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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